molecular formula C10H12O3 B6161524 methyl 3-(hydroxymethyl)-2-methylbenzoate CAS No. 1427403-00-6

methyl 3-(hydroxymethyl)-2-methylbenzoate

Cat. No.: B6161524
CAS No.: 1427403-00-6
M. Wt: 180.20 g/mol
InChI Key: CFXOTZVREXJKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(hydroxymethyl)-2-methylbenzoate is a benzoate ester featuring a methyl ester group at position 1, a methyl substituent at position 2, and a hydroxymethyl (-CH₂OH) group at position 3 of the benzene ring (Figure 1). This structural arrangement confers unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity compared to simpler benzoate esters.

Properties

CAS No.

1427403-00-6

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-2-methylbenzoate

InChI

InChI=1S/C10H12O3/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-5,11H,6H2,1-2H3

InChI Key

CFXOTZVREXJKQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)OC)CO

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 3-(hydroxymethyl)-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its hydroxymethyl group makes it a versatile building block for various chemical reactions.

Biology: The compound has been studied for its potential biological activity. It can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Its structural similarity to other bioactive compounds makes it a valuable candidate for medicinal chemistry.

Industry: In the industrial sector, it is utilized in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which methyl 3-(hydroxymethyl)-2-methylbenzoate exerts its effects depends on the specific application. In drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would vary based on the compound's intended use and the biological system it interacts with.

Comparison with Similar Compounds

Key analogs :

  • Methyl 2-methylbenzoate (M2MB) : Lacks the hydroxymethyl group, with a methyl substituent at position 2 and a methyl ester at position 1. Exhibits moderate electron-donating effects due to the methyl group, influencing electrophilic aromatic substitution reactivity .
  • Methyl 3-methylbenzoate (M3MB) : Positional isomer with a methyl group at position 3. Demonstrates distinct reactivity in substitution reactions compared to M2MB due to steric and electronic differences .
  • Ethyl 2-methylbenzoate : Ethyl ester variant of M2MB; longer alkyl chain reduces polarity and may alter pharmacokinetic properties .

Impact of Hydroxymethyl Group: The hydroxymethyl group in methyl 3-(hydroxymethyl)-2-methylbenzoate introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This contrasts with non-hydroxylated analogs like M2MB or M3MB, which are more lipophilic .

Anti-Inflammatory Potential

Compounds with hydroxymethyl or hydroxyl groups, such as caffeoyl alcohol (6) and Lawsoinermone (1), exhibit nitric oxide (NO) inhibitory activity in LPS-stimulated RAW 264.7 cells (Table 1).

Table 1. Inhibitory Activity of Selected Benzenoids Against NO Production

Compound IC₅₀ (µg/mL) Key Structural Features
Lawsoinermone (1) 6.12 ± 2.84 Quinone moiety, hydroxyl groups
Caffeoyl alcohol (6) 9.30 ± 4.26 Dihydroxyphenyl structure
Methyl 2-methylbenzoate (11) N/A Lacks hydroxyl/hydroxymethyl

Cytotoxicity and Selectivity

This suggests that this compound may also exhibit low cytotoxicity, a critical trait for therapeutic applications .

Physicochemical Properties

Polarity and Solubility : The hydroxymethyl group increases water solubility compared to M2MB (logP ~2.5) or M3MB. Experimental logP values for similar hydroxymethylated compounds (e.g., methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate) range from 1.8–2.2 .

Biological Activity

Methyl 3-(hydroxymethyl)-2-methylbenzoate is a compound of interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of a hydroxymethyl group at the meta position relative to the ester group on the aromatic ring. This unique structural feature influences its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

2. Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies demonstrate that it can scavenge free radicals effectively, indicating a protective role against cellular damage.

3. Enzyme Inhibition
this compound has been linked to the inhibition of specific enzymes, including topoisomerase II. This inhibition may contribute to its antiproliferative effects observed in mammalian cell lines, making it a candidate for further cancer research .

The biological activity of this compound is attributed to its ability to interact with various biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxymethyl and ester groups enable the compound to modulate enzyme activities and influence cellular signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-hydroxy-5-(hydroxymethyl)benzoateC9H10O4Hydroxymethyl group at position 5
Methyl 4-(hydroxymethyl)-2-methylbenzoateC10H12O3Hydroxymethyl group at position 4
Methyl salicylateC8H8O3Contains a carboxylic acid derivative

The positioning of the hydroxymethyl group significantly affects the compound's reactivity and biological activity compared to these similar compounds.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating various benzoate derivatives, this compound demonstrated notable antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of many conventional antibiotics, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Antioxidant Potential
A recent investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound exhibited a high scavenging activity, comparable to well-known antioxidants like ascorbic acid, suggesting its utility in food preservation and health supplements.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.